molecular formula C15H14ClNO2S B3033940 5-Chloro-2-tosylisoindoline CAS No. 127168-77-8

5-Chloro-2-tosylisoindoline

Cat. No. B3033940
M. Wt: 307.8 g/mol
InChI Key: VXGIDBYTECOSJQ-UHFFFAOYSA-N
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Description

5-Chloro-2-tosylisoindoline is a chemical compound that is part of the indoline family, which are heterocyclic structures containing a benzene ring fused to a pyrrolidine ring. The specific compound of interest, while not directly synthesized in the provided papers, is related to various 5-chloroindoline derivatives that have been synthesized and studied for their chemical properties and potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of 5-chloroindoline derivatives has been explored through various methods. In one study, 5-chloroindol-2(3H)-one was synthesized using 4-chloroaniline and chloroacetyl chloride through chloroacetylation and Friedel-Crafts reaction, achieving high yields and purity . Another approach involved a one-pot pseudo three-component reaction between 5-chloroisatin and 4-hydroxycoumarin, catalyzed by mandelic acid in aqueous ethanol . Additionally, a large-scale synthesis method for 5-chloroindole and its analogues was described using a halogen-halogen exchange reaction, which is commercially feasible and provides good yields .

Molecular Structure Analysis

The molecular structure of 5-chloroindoline derivatives has been characterized using various techniques. For instance, the crystal structure of a 5-chlorospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione was determined using single X-ray crystallography, revealing a triclinic space group and a complex system of intermolecular interactions . These structural analyses are crucial for understanding the properties and reactivity of these compounds.

Chemical Reactions Analysis

Chemical reactions involving 5-chloroindoline derivatives include 1,3-dipolar cycloaddition reactions, which proceed under mild conditions with complete regioselectivity . The reactivity and selectivity of these reactions were elucidated using Density Functional Theory (DFT) studies, which showed consistency with experimental data . Other reactions include Pd-catalyzed cross-coupling reactions, which allow for the selective substitution of chlorine atoms in the indole ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-chloroindoline derivatives are influenced by their molecular structure. The elaborate system of hydrogen bonding and other non-covalent interactions within the crystal lattice contributes to the stability of these compounds . The reactivity of these compounds in various chemical reactions suggests potential applications in the synthesis of complex molecules, including pharmaceuticals . Additionally, molecular docking studies have been performed to explore the inhibition properties of these molecules against biological targets such as Human topoisomerase IIα .

Safety And Hazards

The safety information for 5-Chloro-2-tosylisoindoline indicates that it may cause skin irritation, serious eye irritation, and may be harmful if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-chloro-2-(4-methylphenyl)sulfonyl-1,3-dihydroisoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2S/c1-11-2-6-15(7-3-11)20(18,19)17-9-12-4-5-14(16)8-13(12)10-17/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGIDBYTECOSJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3=C(C2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-tosylisoindoline

Synthesis routes and methods

Procedure details

To a suspension of 60% sodium hydride (3.0 g, 0.125 mmol) in mineral oil in 80 ml of anhydrous DMF (100 ml) was dropwise added a solution of para-toluene sulphonamide (5.6 g, 32.60 mmol) in 30 ml of DMF over 1 hour with vigorous stirring at room temperature. After the addition, the mixture was stirred for 1 hour at room temperature and another 1 hour heating at 90° C. To this mixture was added dropwise a solution of 1,2-bis-bromomethyl-4-chloro-benzene (4 g, 14.18 mmol) in 20 ml of anhydrous DMF at 60° C. and then stirred overnight at room temperature. The resultant mixture was poured onto ice and the resulting precipitate was collected by filtration. The precipitate was washed with 1N hydrochloric acid, 5% sodium carbonate and brine then dried (MgSO4), filtered and evaporated to give 2.8 g of 5-Chloro-2-(toluene-4-sulphonyl)-2,3-dihydro-1H-isoindole as a pale yellow solid. MS: [M+H]+ 308
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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